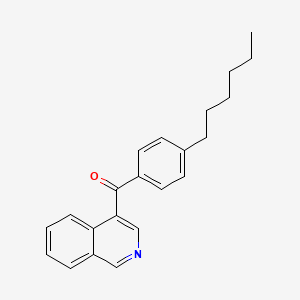
4-(4-Hexylbenzoyl)isoquinoline
説明
4-(4-Hexylbenzoyl)isoquinoline is a useful research compound. Its molecular formula is C22H23NO and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-Hexylbenzoyl)isoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone, which is modified by a hexylbenzoyl group. This structural modification is believed to enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N |
| Molecular Weight | 253.35 g/mol |
| CAS Number | 1187167-89-0 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of several enzymes involved in inflammatory pathways, including cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators such as prostaglandins.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins. This suggests a possible role in cancer therapy .
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study Overview
Several studies have explored the biological activity of this compound, revealing its potential therapeutic applications.
- Anti-inflammatory Effects :
-
Anticancer Properties :
- In vitro tests on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its efficacy as an anticancer drug.
-
Antimicrobial Activity :
- The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced edema | |
| Anticancer | Induced apoptosis | |
| Antimicrobial | Inhibited bacterial growth |
Discussion
The findings regarding this compound suggest a multifaceted profile with significant biological activities that could be leveraged for therapeutic purposes. Its ability to inhibit key enzymes involved in inflammatory processes, coupled with anticancer and antimicrobial effects, positions it as a promising candidate for further research.
特性
IUPAC Name |
(4-hexylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)21-16-23-15-19-9-6-7-10-20(19)21/h6-7,9-16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKKRWVHWTOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















